(S)-1-(thiophen-2-yl)ethanol
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Overview
Description
(S)-1-(thiophen-2-yl)ethanol is an organic compound that features a thiophene ring substituted with an ethanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(thiophen-2-yl)ethanol typically involves the asymmetric reduction of 2-acetylthiophene. One common method is the use of chiral catalysts to achieve enantioselective reduction. For instance, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, resulting in the formation of the (S)-enantiomer with high enantiomeric excess.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce 2-acetylthiophene efficiently. The choice of catalyst and reaction conditions is crucial to achieving high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(thiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-acetylthiophene.
Reduction: The compound can be further reduced to form thiophene-2-ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-acetylthiophene
Reduction: Thiophene-2-ethanol
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(thiophen-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a chiral auxiliary in asymmetric synthesis.
Industry: The compound is used in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (S)-1-(thiophen-2-yl)ethanol depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to specific biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethanol: Lacks the chiral center and is not enantiomerically pure.
2-acetylthiophene: The ketone analog of (S)-1-(thiophen-2-yl)ethanol.
Thiophene: The parent compound without the ethanol substituent.
Uniqueness
This compound is unique due to its chiral center, which allows it to be used in enantioselective synthesis and as a chiral auxiliary. Its specific structural features also make it valuable in the development of materials with unique electronic properties.
Properties
IUPAC Name |
(1S)-1-thiophen-2-ylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFIVTVJXZDDJ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27948-39-6 |
Source
|
Record name | (1S)-1-(2-Thienyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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